
5-Amino-2-chloropyrimidine
Overview
Description
5-Amino-2-chloropyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with an amino group at the fifth position and a chlorine atom at the second position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-chloropyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with aromatic amines or amides . Another method includes the displacement of chloride by bromide via the Sandmeyer reaction, yielding 2,5-dibromopyrimidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.
Scientific Research Applications
Pharmaceutical Applications
5-Amino-2-chloropyrimidine serves as an essential building block in the synthesis of various pharmaceutical agents. Its derivatives are investigated for their potential therapeutic effects, particularly in the fields of oncology and anti-infectives.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit notable antitumor properties. For instance, studies have shown that encapsulated forms of related pyrimidine compounds significantly reduce cell viability in cancer cell lines such as HeLa cells and demonstrate tumor inhibition in animal models . The encapsulation enhances the therapeutic efficacy while mitigating toxicity, making these compounds promising candidates for cancer treatment.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Specific analogs have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively, which is crucial in managing inflammatory diseases . This suggests that this compound and its derivatives could be developed into anti-inflammatory medications.
Agricultural Applications
The compound also finds utility in agriculture, particularly in the synthesis of pesticides and plant growth regulators.
Pesticide Synthesis
This compound is employed as an intermediate in the synthesis of various pesticides. Its derivatives are recognized for their low toxicity and environmental safety, making them suitable for use in sustainable agriculture . For example, compounds derived from this structure are utilized to create effective insecticides that decompose easily in the environment.
Synthetic Chemistry
In synthetic chemistry, this compound is a versatile intermediate used to develop more complex molecular structures.
Molecularly Imprinted Polymers
This compound plays a role in the development of molecularly imprinted polymers aimed at selectively removing genotoxic impurities from pharmaceuticals . Such applications are critical for ensuring the safety and efficacy of drug formulations.
Regulatory Considerations
The compound's potential as a genotoxic impurity has raised concerns within regulatory frameworks. Studies have focused on determining acceptable levels of this compound in active pharmaceutical ingredients to ensure patient safety . Comprehensive assessments are necessary to balance its beneficial applications against potential risks.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Amino-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloropyrimidine
- 2-Amino-4-chloropyrimidine
- 2,5-Dichloropyrimidine
- 2-Amino-5-bromopyrimidine
Uniqueness
5-Amino-2-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .
Biological Activity
5-Amino-2-chloropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and potential anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features an amino group and a chlorine atom attached to the pyrimidine ring, which contributes to its biological properties. The compound is typically presented as a yellow to brown crystalline powder with a melting point around 120-125°C .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve interference with microbial metabolic pathways, although specific targets remain to be fully elucidated.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
2. Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory effects. Studies have shown that it can inhibit the production of nitric oxide (NO) in immune-activated cells, which is crucial for inflammatory responses. For instance, in vitro assays revealed that this compound significantly reduced NO production at concentrations as low as 2.5 µM .
Table 2: Inhibition of NO Production by this compound
Concentration (µM) | % Inhibition of NO Production |
---|---|
2.5 | 55% |
10 | 75% |
50 | 90% |
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. Preliminary data indicate that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Case Study: In Vitro Effects on Cancer Cell Lines
In a study assessing the effects on A549 lung cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction : A reduction in viability by approximately 60% at a concentration of 50 µM after 48 hours.
- Apoptotic Induction : Increased levels of caspases indicative of apoptosis were observed.
The biological activities of this compound are attributed to its ability to interact with various biochemical pathways:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-2-chloropyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 2-chloropyrimidine derivatives. For example, in -Amino-2-chloropyrimidine is prepared by reacting 5-Bromo-2-chloropyrimidine with cyclopentanone under reflux in dichloromethane. Key parameters include stoichiometric ratios (e.g., 3:1 ketone to substrate), temperature control (ambient to 80°C), and solvent choice (polar aprotic solvents improve reactivity). Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60–85% depending on purity of precursors .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR to confirm substitution patterns (e.g., absence of residual bromine in ).
- HPLC-MS (high-resolution mass spectrometry) to verify molecular weight (C₄H₃ClN₃, MW 129.55) and detect impurities.
- Melting point analysis (mp 93–98°C, as in for a related analog) to assess crystallinity.
Cross-reference with databases like NIST ( ) for spectral libraries .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard).
- Storage : Store at 0–6°C in airtight containers to prevent degradation ().
- Waste disposal : Neutralize with dilute acid/base before incineration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Conflicting reactivity data may arise from:
- Catalyst selection : Palladium vs. copper catalysts (e.g., Suzuki vs. Ullmann couplings).
- Solvent effects : Polar solvents (DMF) enhance solubility but may deactivate catalysts.
- Substituent interference : The amino group can act as a directing group or poison catalysts.
Design controlled experiments varying these parameters and use DFT calculations ( ) to predict electronic effects .
Q. What computational methods are effective for predicting the tautomeric stability of this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian, ORCA):
- Tautomer equilibria : Compare energies of amino vs. imino forms using B3LYP/6-311+G(d,p).
- Solvent modeling : Include implicit solvent models (e.g., PCM for water/DMSO).
Validate predictions with experimental data (e.g., NMR chemical shifts in ) .
Q. How can researchers design kinetic studies to elucidate degradation pathways of this compound under varying pH?
- Methodological Answer :
- Experimental setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~270 nm).
- Kinetic modeling : Apply pseudo-first-order kinetics; use Arrhenius plots to determine activation energy.
- Product identification : LC-MS/MS to detect intermediates (e.g., chloropyrimidine hydrolysis products).
Reference stability data from analogs in (e.g., 93–98°C mp indicates thermal stability) .
Properties
IUPAC Name |
2-chloropyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBKIOJXVOECRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480849 | |
Record name | 5-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-90-0 | |
Record name | 2-Chloro-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56621-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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